(4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone
Description
(4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Properties
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN4O/c1-5-8(11)6(2)16(14-5)10(17)9-7(12)4-13-15(9)3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFGLUSYZFJYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(C=NN2C)Cl)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-3,5-dimethylpyrazole with 4-chloro-2-methylpyrazole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole alcohols.
Scientific Research Applications
(4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol
- 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
Uniqueness
(4-Bromo-3,5-dimethylpyrazol-1-yl)-(4-chloro-2-methylpyrazol-3-yl)methanone is unique due to the presence of both bromo and chloro substituents on the pyrazole rings, which can influence its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
